
Trafermin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trafermin is produced using recombinant DNA technology. The gene encoding human basic fibroblast growth factor is inserted into a bacterial or yeast expression system, which then produces the protein. The protein is subsequently purified through a series of chromatographic techniques to ensure its purity and activity .
Industrial Production Methods
In industrial settings, large-scale fermentation processes are employed to produce this compound. The recombinant bacteria or yeast are cultured in bioreactors under controlled conditions to maximize protein yield. After fermentation, the cells are lysed to release the protein, which is then purified using techniques such as ion exchange chromatography, affinity chromatography, and size exclusion chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Trafermin primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. It binds to fibroblast growth factor receptors on the surface of target cells, initiating a cascade of intracellular signaling pathways .
Common Reagents and Conditions
The binding of this compound to its receptors does not require any external reagents. the production of this compound involves various reagents such as growth media for bacterial or yeast cultures, buffers for protein purification, and chromatographic resins .
Major Products Formed
The major product formed from the interaction of this compound with its receptors is the activation of intracellular signaling pathways, leading to cellular responses such as proliferation, migration, and differentiation .
Aplicaciones Científicas De Investigación
Trafermin has a wide range of scientific research applications:
Mecanismo De Acción
These receptors are a family of tyrosine kinase receptors, which, upon activation, initiate a cascade of intracellular signaling pathways . The main pathways activated by trafermin binding include the Ras-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt and PKC pathways, which contribute to cell survival and migration . This compound also promotes angiogenesis by stimulating endothelial cells to proliferate and migrate, which is vital for providing nutrients and oxygen to healing tissues .
Comparación Con Compuestos Similares
Trafermin is often compared with other growth factors such as:
Enamel Matrix Derivative (EMD): Both this compound and EMD are used in periodontal regeneration.
Placental Growth Factor (PlGF): Similar to this compound, PlGF promotes angiogenesis and tissue regeneration.
Vascular Endothelial Growth Factor (VEGF): VEGF is another growth factor that promotes angiogenesis.
Propiedades
Número CAS |
131094-16-1 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
0 |
Sinónimos |
Trafermin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


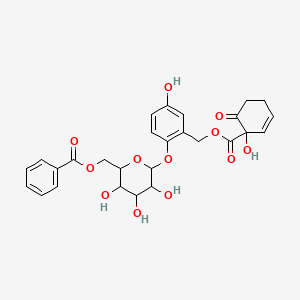
![N-[4-methyl-3-(propionylamino)phenyl]nicotinamide](/img/structure/B1179703.png)
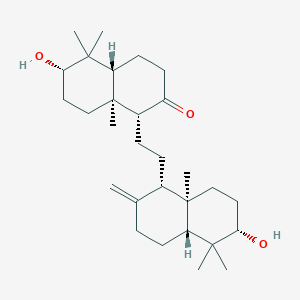
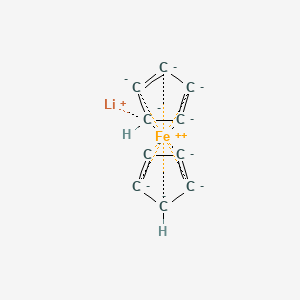
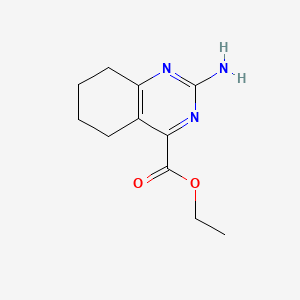
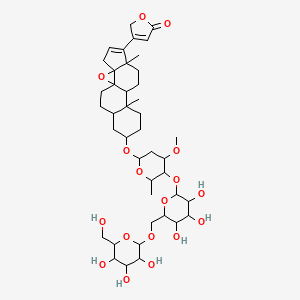
![4-[(4-Isopropoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B1179718.png)
![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1179719.png)
